Phenylbutyrylglutamine

Übersicht

Beschreibung

Phenylbutyrylglutamine is a metabolite derived from the metabolism of phenylbutyrate in humans. Phenylbutyrate is used in the treatment of various medical conditions, including inborn errors of ureagenesis, certain cancers, cystic fibrosis, and thalassemia . This compound is identified in human plasma and urine, indicating its role in the metabolic pathway of phenylbutyrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylbutyrylglutamine can be synthesized through the conjugation of phenylbutyrate with glutamine. This process involves the activation of phenylbutyrate to phenylbutyryl-CoA, which then reacts with glutamine to form this compound . The synthesis can be analyzed using gas chromatography/mass spectrometry, often as tert-butyldimethylsilyl or methyl derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of phenylbutyrate followed by its metabolic conversion to this compound in biological systems. This method leverages the natural metabolic pathways in humans or model organisms .

Analyse Chemischer Reaktionen

Formation via Conjugation with Glutamine

Phenylbutyrylglutamine is synthesized through the conjugation of phenylbutyryl-CoA with glutamine, catalyzed by acyl-CoA:L-glutamine N-acyltransferase . This reaction occurs in the liver and kidneys as part of phenylbutyrate's β-oxidation pathway .

Enzymes Involved in β-Oxidation:

| Enzyme | Function | Localization |

|---|---|---|

| Medium-chain acyl-CoA dehydrogenase | Initial dehydrogenation of PB-CoA | Mitochondria |

| Enoyl-CoA hydratases (ECH) | Hydration of 4-phenyl-2-butenoyl-CoA | Mitochondria |

| 3-Hydroxyacyl-CoA dehydrogenases | Oxidation to 3-ketoacyl-CoA | Mitochondria |

| Long-chain 3-ketoacyl-CoA thiolase | Cleavage to phenylacetyl-CoA | Mitochondria |

Role in Nitrogen Excretion

This compound serves as a nitrogen carrier, analogous to phenylacetylglutamine. Each molecule contains two nitrogen atoms derived from glutamine, which are excreted renally .

Comparative Analysis with Phenylacetylglutamine:

Excretion and Secondary Metabolic Pathways

-

Urinary Excretion : Approximately 50% of a phenylbutyrate dose is excreted as this compound, phenylacetylglutamine, and other metabolites .

-

Competing Pathways :

Critical Factors Affecting Reactivity:

-

Substrate Competition : Carbohydrate or lipid intake may alter phenylbutyrate metabolism, diverting it from nitrogen-excreting pathways .

Unresolved Metabolic Questions

-

Only ~50% of phenylbutyrate’s metabolic fate is accounted for by known pathways .

-

The role of gut microbiota in modifying this compound remains unexplored.

Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Urea Cycle Disorders

Phenylbutyrylglutamine is utilized in managing urea cycle disorders by promoting alternative pathways for nitrogen disposal. Clinical studies indicate that it effectively reduces plasma levels of toxic metabolites in patients with these conditions, thus alleviating symptoms associated with ammonia accumulation.

- Case Study : A study involving patients with ornithine transcarbamylase deficiency showed that this compound administration led to significant reductions in ammonia levels, improving clinical outcomes and reducing the frequency of hyperammonemic episodes .

Cancer Treatment

Research has demonstrated that this compound may enhance the efficacy of chemotherapeutic agents like cisplatin. It sensitizes cancer cells to treatment by modulating key cellular pathways.

- Mechanism : this compound interferes with the Fanconi anemia and BRCA DNA damage response pathways, leading to increased sensitivity in head and neck cancer cells .

- Data Table: Efficacy of this compound in Cancer Cell Lines

| Cancer Type | Cell Line Tested | Sensitization Observed | Mechanism |

|---|---|---|---|

| Head and Neck | Various | Yes | Inhibition of FA/BRCA pathway |

| Breast | MCF-7 | Yes | Induction of apoptosis |

| Colon | HCT116 | Yes | Cell cycle arrest |

Metabolic Disorders

In metabolic disorders such as maple syrup urine disease (MSUD), this compound has been shown to lower branched-chain amino acids (BCAAs) and their corresponding keto acids, which are neurotoxic at elevated levels.

- Clinical Findings : A study reported that patients receiving this compound exhibited reduced plasma BCAA levels without significant changes in dietary protein intake . This suggests a targeted mechanism for managing metabolic imbalances.

Nitrogen Disposal Pathways

This compound enhances nitrogen disposal through non-traditional pathways, minimizing the need for increased protein breakdown. This is particularly beneficial for patients with compromised urea cycle function.

- Study Results : In a controlled trial, administration of this compound resulted in a 15% reduction in ureagenesis without affecting overall protein metabolism, indicating its role as an effective nitrogen scavenger .

Impact on Glutamine Metabolism

This compound also influences glutamine metabolism, acting as a "glutamine trap." This mechanism can lead to decreased estimates of whole-body protein synthesis while promoting metabolic flexibility.

- Research Findings : A study showed that large doses of this compound resulted in a significant decline in plasma glutamine levels, impacting leucine oxidation rates and overall protein synthesis .

Future Directions and Research Needs

While current findings are promising, further research is necessary to fully elucidate the mechanisms of action and long-term efficacy of this compound across different patient populations. Ongoing clinical trials should focus on:

- Evaluating the long-term effects on metabolic health.

- Understanding the pharmacokinetics and dynamics of this compound.

- Investigating its potential applications in other diseases beyond urea cycle disorders and cancer.

Wirkmechanismus

Phenylbutyrylglutamine exerts its effects through the metabolic pathway of phenylbutyrate. Phenylbutyrate is converted to phenylbutyryl-CoA, which then conjugates with glutamine to form this compound . This process helps in the detoxification and excretion of excess nitrogen in the body, thereby reducing hyperammonemia . The molecular targets include enzymes involved in the conjugation process, such as phenylbutyryl-CoA ligase .

Vergleich Mit ähnlichen Verbindungen

Phenylacetylglutamine: Another metabolite of phenylbutyrate, formed through the conjugation of phenylacetate with glutamine.

Phenylacetate: A direct metabolite of phenylbutyrate, which is further conjugated to form phenylacetylglutamine.

Uniqueness: Phenylbutyrylglutamine is unique due to its specific formation pathway involving phenylbutyrate and glutamine. Unlike phenylacetylglutamine, which is formed from phenylacetate, this compound is directly derived from phenylbutyrate, highlighting a distinct metabolic route .

Biologische Aktivität

Phenylbutyrylglutamine (PBGN) is a metabolite derived from phenylbutyrate (PBA), a compound widely used in clinical settings for treating urea cycle disorders and certain metabolic conditions. This article delves into the biological activity of PBGN, highlighting its pharmacological effects, metabolic pathways, and potential therapeutic applications.

1. Overview of this compound

This compound is formed through the conjugation of phenylbutyric acid with glutamine. The metabolic pathway of PBA involves its conversion to several metabolites, including phenylacetate, phenylacetylglutamine, and PBGN, which are primarily excreted in urine . Understanding the biological activity of PBGN is crucial for evaluating its pharmacological potential and safety profile.

2.1 Metabolic Pathway

The metabolism of PBA occurs primarily in the liver, where it undergoes enzymatic conversion to various metabolites. PBGN is one of the significant metabolites formed during this process. Studies have shown that the conversion rates of PBA to its metabolites can vary based on individual metabolic conditions and the presence of specific enzymes .

2.2 Pharmacokinetic Properties

The pharmacokinetic profile of PBGN includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Research indicates that PBGN is excreted via urine and can be detected in blood plasma following administration of phenylbutyrate. The peak levels of PBGN in plasma occur at different times compared to other metabolites like phenylacetate, suggesting distinct metabolic pathways .

| Parameter | PBGN |

|---|---|

| Formation | From phenylbutyrate |

| Excretion | Urinary |

| Peak plasma levels | Varies with administration |

| Metabolite comparison | Distinct from phenylacetate |

PBGN exerts its biological effects through several mechanisms:

- Activation of Enzymatic Pathways : It has been shown to enhance the activity of certain enzymes involved in metabolic processes, particularly those related to nitrogen metabolism .

- Inhibition of Kinases : Similar to phenylbutyrate, PBGN may inhibit specific kinases that regulate metabolic pathways, thereby enhancing the activity of key enzymes like branched-chain alpha-keto acid dehydrogenase complex (BCKDC) which is crucial for amino acid metabolism .

3.2 Therapeutic Potential

The therapeutic implications of PBGN are significant:

- Urea Cycle Disorders : Due to its role in nitrogen metabolism, PBGN may help reduce ammonia levels in patients with urea cycle disorders .

- Neuroprotective Effects : Some studies suggest that metabolites like PBGN can exert neuroprotective effects, potentially benefiting conditions such as hepatic encephalopathy or neurodegenerative diseases .

4. Case Studies and Clinical Research Findings

Several clinical studies have explored the efficacy and safety of phenylbutyrate and its metabolites:

- A study involving patients with urea cycle disorders demonstrated that administration of glycerol phenylbutyrate led to significant increases in urinary excretion of PBGN, indicating active metabolism and potential therapeutic benefits .

- Another research highlighted that treatment with phenylbutyrate improved metabolic stability in patients with ornithine transcarbamylase deficiency, suggesting a favorable response associated with its metabolites including PBGN .

5. Conclusion

This compound represents an important metabolite in the pharmacological landscape surrounding phenylbutyrate therapy. Its biological activities suggest potential benefits in managing metabolic disorders and possibly neuroprotective roles. Ongoing research is essential for fully elucidating its mechanisms and therapeutic applications.

Eigenschaften

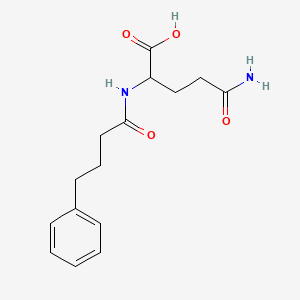

IUPAC Name |

5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKXKRCMAJADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylbutyrylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.